6-Methoxy-1,5-naphthyridin-4-ol

Description

BenchChem offers high-quality 6-Methoxy-1,5-naphthyridin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-1,5-naphthyridin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxy-1H-1,5-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-8-3-2-6-9(11-8)7(12)4-5-10-6/h2-5H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMACLPPRSQXHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464024 | |

| Record name | 6-methoxy-1,5-naphthyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23443-25-6 | |

| Record name | 6-methoxy-1,5-naphthyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

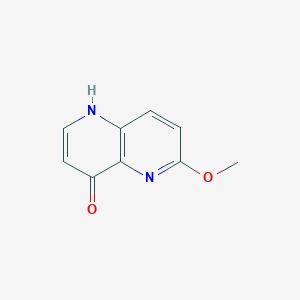

6-Methoxy-1,5-naphthyridin-4-ol chemical structure

An In-Depth Technical Guide to 6-Methoxy-1,5-naphthyridin-4-ol: Structure, Synthesis, and Scientific Significance

Abstract

This technical guide provides a comprehensive overview of 6-Methoxy-1,5-naphthyridin-4-ol (CAS No. 23443-25-6), a heterocyclic compound of significant interest to the scientific research and drug development communities. The 1,5-naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3] This document delves into the core chemical identity, physicochemical properties, and detailed spectroscopic profile of the title compound. A plausible and detailed synthetic protocol based on established methodologies is presented, complete with expert commentary on the experimental rationale. Finally, the guide situates 6-Methoxy-1,5-naphthyridin-4-ol within the broader context of medicinal chemistry, exploring its potential as a versatile building block for the synthesis of novel therapeutic agents.

Core Chemical Identity and Physicochemical Properties

Nomenclature and Tautomerism

6-Methoxy-1,5-naphthyridin-4-ol exists in a tautomeric equilibrium with its keto form, 6-Methoxy-1,5-naphthyridin-4(1H)-one. The 4-hydroxy (-ol) form is an enol, while the 4-oxo (-one) form is a ketone. In solid state and in most solutions, the keto form is generally predominant due to the greater stability of the amide group within the heterocyclic ring. For this reason, it is frequently named and indexed as a 4(1H)-one.[4][5]

Structural Representation

The chemical structure consists of a fused pyridine ring system, forming the 1,5-naphthyridine core. A methoxy group is substituted at the C-6 position, and a hydroxyl/oxo group is at the C-4 position.

Caption: Retrosynthetic analysis via the Gould-Jacobs pathway.

Detailed Experimental Protocol

This protocol describes a plausible, two-step synthesis based on the Gould-Jacobs methodology.

Principle: The first step is a nucleophilic substitution reaction where the amino group of 5-amino-2-methoxypyridine attacks the electron-deficient alkene of diethyl ethoxymethylenemalonate (DEEM), eliminating ethanol to form a stable enamine intermediate. The second step is a high-temperature intramolecular cyclization, where the pyridine nitrogen attacks one of the ester carbonyls, followed by elimination of a second molecule of ethanol to yield the aromatic naphthyridinone ring system.

Materials and Reagents:

| Reagent | CAS No. | M.W. ( g/mol ) | Purpose |

| 5-Amino-2-methoxypyridine | 6628-77-9 | 124.14 | Starting Material |

| Diethyl Ethoxymethylenemalonate (DEEM) | 87-13-8 | 216.22 | Reagent |

| Dowtherm™ A | 8004-13-5 | - | High-boiling Solvent |

| Ethanol | 64-17-5 | 46.07 | Solvent/Byproduct |

| Hexanes | 110-54-3 | - | Recrystallization Solvent |

| Ethyl Acetate | 141-78-6 | - | Recrystallization Solvent |

Step-by-Step Procedure:

Step 1: Synthesis of Diethyl 2-(((6-methoxypyridin-3-yl)amino)methylene)malonate (Intermediate)

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 5-amino-2-methoxypyridine (5.0 g, 40.3 mmol).

-

Add diethyl ethoxymethylenemalonate (DEEM) (9.58 g, 8.7 mL, 44.3 mmol, 1.1 eq).

-

Heat the reaction mixture to 110-120 °C with stirring for 2 hours.

-

Expertise & Experience Commentary: This initial condensation is often performed neat or with minimal solvent. The temperature is sufficient to drive the reaction by removing the ethanol byproduct. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting amine.

-

-

Cool the reaction mixture to room temperature. The resulting viscous oil or solid is the crude intermediate. This intermediate is often sufficiently pure to be carried forward without extensive purification.

Step 2: Thermal Cyclization to 6-Methoxy-1,5-naphthyridin-4(1H)-one

-

To a 250 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a condenser, add Dowtherm™ A (100 mL).

-

Heat the Dowtherm™ A to 240-250 °C.

-

Expertise & Experience Commentary: Dowtherm™ A is a eutectic mixture of diphenyl ether and biphenyl, used as a high-boiling heat transfer fluid. Its high boiling point (~257 °C) is essential for providing the thermal energy required for this intramolecular cyclization. The reaction must be conducted in a well-ventilated fume hood due to the high temperatures.

-

-

Add the crude intermediate from Step 1 dropwise to the hot Dowtherm™ A over a period of 30 minutes.

-

Maintain the reaction temperature at 240-250 °C for an additional 1-2 hours after the addition is complete.

-

Trustworthiness & Self-Validation: The reaction is complete when the evolution of ethanol ceases. TLC analysis of an aliquot can confirm the formation of the product, which will have a different Rf value and often distinct fluorescence under UV light compared to the intermediate.

-

-

Allow the reaction mixture to cool to below 100 °C.

-

Add hexanes (100 mL) to the cooled mixture. The product should precipitate as a solid.

-

Collect the solid by vacuum filtration and wash thoroughly with fresh hexanes to remove the Dowtherm™ A.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes) to yield 6-Methoxy-1,5-naphthyridin-4(1H)-one as a solid.

-

Dry the final product under vacuum. Confirm identity and purity using ¹H NMR, ¹³C NMR, and MS analysis as outlined in Section 2.

Scientific Context and Applications in Drug Discovery

The 1,5-Naphthyridine Scaffold in Medicinal Chemistry

The 1,5-naphthyridine ring system is a core structural motif in numerous biologically active compounds. Its rigid, planar structure and the presence of hydrogen bond donors and acceptors make it an excellent scaffold for interacting with biological targets such as enzymes and receptors. Derivatives have demonstrated a remarkable range of pharmacological activities, including:

-

Anticancer: Some naphthyridines act as topoisomerase inhibitors or kinase inhibitors. [3]* Antibacterial & Antifungal: The scaffold is found in compounds active against various microbial strains. [6]* Anti-inflammatory: Certain derivatives can modulate inflammatory pathways, such as inhibiting nitric oxide production. [6]* Antiviral: Activity against viruses like HIV has been reported for some natural naphthyridine alkaloids. [7]

Potential as a Synthetic Building Block

6-Methoxy-1,5-naphthyridin-4-ol is a valuable intermediate for further chemical elaboration. The functional groups present offer multiple handles for modification:

-

The 4-OH/NH Group: The hydroxyl group can be converted into a better leaving group (e.g., a triflate or chloride), enabling nucleophilic aromatic substitution (SₙAr) reactions to introduce amines, thiols, or other functionalities at the C-4 position. The N-H can be alkylated to explore structure-activity relationships.

-

The 6-Methoxy Group: The methoxy group can be cleaved (e.g., with BBr₃) to reveal a phenol, providing another site for modification. This group also electronically influences the reactivity of the aromatic system.

These potential transformations make the molecule a key starting point for building libraries of novel compounds for high-throughput screening in drug discovery programs.

Hazard and Safety Information

Based on commercially available safety data, 6-Methoxy-1,5-naphthyridin-4-ol is associated with the following hazards:

-

GHS Pictogram: GHS07 (Harmful/Irritant) [4]* Hazard Statements:

-

H302: Harmful if swallowed. [4] * H315: Causes skin irritation. [4] * H319: Causes serious eye irritation. [4] * H335: May cause respiratory irritation. [4]* Precautionary Phrases: Standard precautions such as wearing protective gloves, eye protection, and using in a well-ventilated area are required. [4]Users must consult the full Safety Data Sheet (SDS) before handling this chemical.

-

References

-

Synthesis of 1,5‐ and l,7‐naphthyridin‐4(1H)‐ones. Semantic Scholar. [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]

-

Alternative way to access 1,5‐naphthyridines 4‐substituted by amino... ResearchGate. [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

-

Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

-

1,5-Naphthyridin-4-ol, 6-methoxy-. CORTEX BIOCHEM. [Link]

-

Specifications of 6-Methoxy-n[2][8]aphthyridin-4-ol. Capot Chemical. [Link]

-

6-Methoxy-1,5-naphthyridin-4-ol | CAS#:23443-25-6. Chemsrc. [Link]

-

6-methoxy-1,5-naphthyridin-4(1H)-one. Appretech Scientific Limited. [Link]

-

SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

-

Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar. [Link]

-

Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]

-

Biological Activity of Naturally Derived Naphthyridines. PMC. [Link]

-

(PDF) Biological Activity of Naturally Derived Naphthyridines. ResearchGate. [Link]

-

Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. The Royal Society of Chemistry. [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]

-

(PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. appretech.com [appretech.com]

- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis of 1,5‐ and l,7‐naphthyridin‐4(1H)‐ones | Semantic Scholar [semanticscholar.org]

physicochemical properties of 6-Methoxy-1,5-naphthyridin-4-ol

An In-Depth Technical Guide to the Physicochemical Properties of 6-Methoxy-1,5-naphthyridin-4-ol

Prepared by: Gemini, Senior Application Scientist

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] A comprehensive understanding of the physicochemical properties of these core structures is fundamental for rational drug design, guiding the optimization of pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth analysis of the key (CAS No. 23443-25-6), offering both theoretical context and validated experimental protocols for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals who require a robust understanding of this compound's fundamental characteristics.

Molecular Identity and Structure

Accurate identification is the cornerstone of any chemical analysis. 6-Methoxy-1,5-naphthyridin-4-ol exists in a tautomeric equilibrium with its keto form, 6-methoxy-1H-1,5-naphthyridin-4-one. The keto form is generally considered the more stable tautomer, a critical consideration for spectroscopic and reactivity studies.[2]

| Identifier | Data | Source |

| CAS Number | 23443-25-6 | [2][3][4] |

| Molecular Formula | C₉H₈N₂O₂ | [2][3][5] |

| Molecular Weight | 176.17 g/mol | [3][5] |

| IUPAC Name | 6-methoxy-1H-1,5-naphthyridin-4-one | [2] |

| Canonical SMILES | COC1=CC=C2N=CC=C(O)C2=N1 | [2] |

| InChI Key | SSMACLPPRSQXHH-UHFFFAOYSA-N | [2][6] |

Core Physicochemical Properties: A Summary

The following table summarizes the essential . It is important to note that while some properties can be accurately predicted through computational models, experimental verification remains the gold standard for drug development applications.

| Property | Value / Range | Method / Source |

| Melting Point | To be determined | Experimental (See Section 4.1) |

| pKa (Acid Dissociation Constant) | 3.47 ± 0.40 | Predicted[3] |

| LogP (Octanol/Water Partition) | To be determined | Experimental (See Section 3.1) |

| Aqueous Solubility | To be determined | Experimental |

Lipophilicity and Acidity: Key Determinants of Bioavailability

The interplay between a molecule's lipophilicity (LogP) and its ionization state (pKa) governs its absorption, distribution, metabolism, and excretion (ADME) profile.

Partition Coefficient (LogP)

The partition coefficient is a measure of a compound's differential solubility in a biphasic system of a lipid (typically octan-1-ol) and water.[7] It is a critical parameter for predicting a drug's ability to cross biological membranes. While computational methods provide useful estimates, experimental determination via High-Performance Liquid Chromatography (HPLC) is a rapid and reliable alternative to the traditional shake-flask method.[8][9]

Causality: This method leverages the correlation between a compound's retention time on a nonpolar reversed-phase (RP) column and its lipophilicity. By calibrating the system with standards of known LogP values, the LogP of the analyte can be accurately interpolated.

-

System Preparation:

-

Equip an HPLC system with a C18 column and a UV detector.

-

Prepare a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

-

-

Calibration:

-

Prepare stock solutions of at least five reference compounds with well-documented LogP values that bracket the expected LogP of the analyte.

-

Inject each standard individually and record its retention time (t_R_).

-

Calculate the capacity factor (k) for each standard using the formula: k = (t_R_ - t₀) / t₀, where t₀ is the column dead time (determined by injecting a non-retained compound like uracil).

-

Generate a calibration curve by plotting the known LogP values of the standards against their corresponding log(k) values.

-

-

Sample Analysis:

-

Prepare a dilute solution of 6-Methoxy-1,5-naphthyridin-4-ol in the mobile phase.

-

Inject the sample and record its retention time.

-

Calculate log(k) for the analyte.

-

-

LogP Calculation:

-

Using the linear regression equation from the calibration curve, calculate the LogP of 6-Methoxy-1,5-naphthyridin-4-ol from its log(k) value.

-

Acidity Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. The predicted pKa of 3.47 suggests that the 1,5-naphthyridine ring system possesses basic character.[3] Potentiometric titration is a robust method for the experimental determination of pKa.

Causality: This protocol involves monitoring the change in pH of a solution of the analyte as a strong acid or base titrant is added. The pKa corresponds to the pH at which the compound is 50% ionized, identifiable as the midpoint of the steepest portion of the titration curve.

-

Sample Preparation: Prepare an aqueous solution of 6-Methoxy-1,5-naphthyridin-4-ol of known concentration (e.g., 0.01 M). If solubility is low, a co-solvent like methanol or DMSO may be used, but its effect on the pKa must be noted.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

-

Data Recording: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is the point of maximum slope. The pKa is the pH value at which half of the volume of titrant required to reach the equivalence point has been added.

Thermal Properties

Melting Point

The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline compound, this occurs over a narrow range (typically 0.5-1.0°C). A depressed and broadened melting range is a reliable indicator of impurities.[10]

Causality: By slowly heating a small, packed sample, one can observe the precise temperatures at which melting begins and completes. A slow heating rate (~1-2°C per minute) is critical near the melting point to ensure thermal equilibrium between the sample, the heating block, and the thermometer, yielding an accurate measurement.[11]

-

Sample Preparation: Place a small amount of finely powdered, dry 6-Methoxy-1,5-naphthyridin-4-ol onto a clean surface. Tap the open end of a glass capillary tube into the powder.[12] Gently tap the sealed end of the capillary on a hard surface to pack the sample to a height of 1-2 mm.[10][11]

-

Apparatus Setup: Place the packed capillary into the heating block of a melting point apparatus.

-

Rapid Approximation (Optional but Recommended): Heat the block rapidly to get an approximate melting temperature. Allow the block to cool.

-

Accurate Measurement: Begin heating again, but reduce the rate to 1-2°C per minute when the temperature is within 15-20°C of the approximate melting point.[11]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last solid crystal melts (T₂).[11][13] The melting point is reported as the range T₁ - T₂.

Caption: Workflow for experimental melting point determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a molecule.

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: Expected signals would include a singlet for the methoxy (-OCH₃) protons around 3.9 ppm, and a series of doublets and multiplets in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the naphthyridine ring system.

-

¹³C NMR: The methoxy carbon should appear around 55-60 ppm.[14] Aromatic carbons will resonate between 110-160 ppm. The carbonyl carbon of the 4-one tautomer would be expected further downfield.

-

Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[15]

-

Acquisition: Acquire ¹H and ¹³C spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[15]

-

Processing: Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectra for analysis.[15]

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation analysis. For 6-Methoxy-1,5-naphthyridin-4-ol (C₉H₈N₂O₂), the expected exact mass is 176.0586. Electrospray ionization (ESI) in positive mode would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 177.0664.

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent like acetonitrile or methanol.[16]

-

Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer with an ESI source.[16]

-

Analysis: Inject the sample. The mobile phase will carry the analyte into the mass spectrometer.

-

Data Acquisition: Acquire mass spectra in positive ion mode, scanning a relevant m/z range (e.g., 50-500). Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to achieve good signal intensity.[16]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the conjugated π-system of the naphthyridine core. The spectrum is characterized by the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε). These values are sensitive to solvent polarity and pH.[17]

-

Sample Preparation: Prepare a stock solution (~1 mM) of the compound in a spectroscopic grade solvent (e.g., ethanol or acetonitrile). From this, prepare a dilute solution whose absorbance at λmax is between 0.1 and 1.0 AU.[15][17]

-

Baseline Correction: Record a baseline spectrum using a cuvette filled only with the solvent.[15]

-

Measurement: Fill the cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

-

Analysis: Identify the λmax values. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Conclusion

This guide outlines the critical and provides robust, field-proven protocols for their experimental determination. While computational predictions offer valuable initial estimates, the methodologies described herein provide the framework for generating the precise, high-quality data required for advancing drug discovery and development programs. The structural confirmation through comprehensive spectroscopic analysis is a prerequisite for, and should be conducted in parallel with, the characterization of its thermal, lipophilic, and acid-base properties.

References

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Page loading... [guidechem.com]

- 4. appretech.com [appretech.com]

- 5. capotchem.com [capotchem.com]

- 6. 1,5-Naphthyridin-4-ol, 6-methoxy- | CymitQuimica [cymitquimica.com]

- 7. acdlabs.com [acdlabs.com]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 12. byjus.com [byjus.com]

- 13. pennwest.edu [pennwest.edu]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 17. pdf.benchchem.com [pdf.benchchem.com]

6-Methoxy-1,5-naphthyridin-4-ol molecular formula C9H8N2O2

An In-depth Technical Guide to 6-Methoxy-1,5-naphthyridin-4-ol (C₉H₈N₂O₂)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Part 1: Abstract and Strategic Overview

The 1,5-naphthyridine scaffold is a "privileged" heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its rigid, planar structure and hydrogen bonding capabilities allow for potent interactions with a variety of biological targets. This guide focuses on a specific, under-investigated derivative: 6-Methoxy-1,5-naphthyridin-4-ol (CAS: 23443-25-6). While direct biological data for this compound is scarce, its structural features—namely the 4-hydroxy (or 4-oxo tautomer) and the 6-methoxy substitution—are present in other naphthyridines and related heterocycles with significant cytotoxic and anti-inflammatory activities.[1][3] This document serves as a comprehensive technical resource, providing a robust proposed synthesis, a complete protocol for analytical characterization, and a well-grounded rationale for its investigation as a potential therapeutic agent.

Part 2: Molecular Properties and Structural Analysis

6-Methoxy-1,5-naphthyridin-4-ol is a small molecule with the potential for diverse chemical interactions. Its key physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | [4][5] |

| Molecular Weight | 176.17 g/mol | [4] |

| CAS Number | 23443-25-6 | [4][5] |

| IUPAC Name | 6-methoxy-1,5-naphthyridin-4-ol | [5] |

| Canonical SMILES | COC1=CC=C2N=CC=C(O)C2=N1 | [5] |

| Predicted pKa | 3.47 ± 0.40 | [6] |

Keto-Enol Tautomerism: A Critical Feature

A crucial structural aspect of this molecule is its existence in a tautomeric equilibrium between the aromatic alcohol (4-ol) form and the non-aromatic amide (4-one) form, officially named 6-methoxy-1,5-naphthyridin-4(1H)-one.[4][5] This equilibrium is not merely a chemical curiosity; it profoundly influences the molecule's hydrogen bonding capacity, planarity, and ultimately, its interaction with biological macromolecules. The 4-one tautomer is often favored in the solid state and in many solvents. This understanding is critical for interpreting spectroscopic data and for computational modeling of receptor binding.

Caption: Tautomeric equilibrium of the target compound.

Part 3: Synthesis and Experimental Workflow

Rationale for the Gould-Jacobs Approach

The selection of the Gould-Jacobs reaction is based on its reliability and straightforward mechanism. It involves an initial nucleophilic substitution of a 3-aminopyridine with diethyl (ethoxymethylene)malonate (DEEM), followed by a high-temperature thermal cyclization.[7][10] The high temperature is necessary to overcome the activation energy for the 6-electron electrocyclization that forms the second pyridine ring.[8] Dowtherm A or diphenyl ether are typically used as high-boiling solvents to achieve the required temperatures (approx. 250 °C).

Caption: Proposed synthetic workflow via the Gould-Jacobs reaction.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis must be confirmed by the analytical methods described in Part 4.

Step 1: Synthesis of Diethyl 2-(((6-methoxypyridin-3-yl)amino)methylene)malonate

-

To a 100 mL round-bottom flask, add 6-methoxy-3-aminopyridine (5.0 g, 40.3 mmol).

-

Add diethyl (ethoxymethylene)malonate (DEEM) (9.15 g, 42.3 mmol, 1.05 eq).[11]

-

Heat the reaction mixture at 110-120 °C with stirring for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the aminopyridine.

-

After cooling to room temperature, the resulting viscous oil or solid is the crude intermediate. It can be used directly in the next step or purified by recrystallization from ethanol/hexanes.

Step 2: Thermal Cyclization to Ethyl 6-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

-

In a 250 mL three-neck flask equipped with a mechanical stirrer and a reflux condenser, add Dowtherm A (100 mL). Heat the solvent to 250 °C.

-

Slowly add the crude intermediate from Step 1 to the hot solvent over 15-20 minutes.

-

Maintain the reaction temperature at 250-255 °C for 30 minutes. A precipitate should form.

-

Allow the mixture to cool to below 100 °C, then add hexanes (100 mL) to fully precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with hexanes, and dry to yield the ethyl ester product.

Step 3: Saponification and Decarboxylation to 6-Methoxy-1,5-naphthyridin-4-ol

-

Suspend the crude ethyl ester from Step 2 in a 10% aqueous sodium hydroxide solution (50 mL).

-

Heat the mixture to reflux for 2-3 hours until the solid fully dissolves, indicating complete saponification.

-

Cool the resulting solution in an ice bath and carefully acidify to pH ~5 with concentrated hydrochloric acid. A precipitate will form.

-

Collect the solid carboxylic acid intermediate by filtration and wash with cold water.

-

Transfer the moist solid to a flask and heat at 260-270 °C (in Dowtherm A or neat) until gas evolution (CO₂) ceases, indicating complete decarboxylation.

-

Cool the mixture, triturate with hexanes, and collect the final solid product, 6-Methoxy-1,5-naphthyridin-4-ol, by filtration. Purify further by recrystallization from ethanol or DMF/water if necessary.

Part 4: Analytical Characterization Protocol

No published spectral data for this specific molecule exists. The following section details the expected results from standard analytical techniques, providing a benchmark for researchers to validate their synthetic product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆. The use of deuterated dimethyl sulfoxide is recommended due to the compound's likely low solubility in chloroform and the need to observe exchangeable protons (OH, NH).

Expected ¹H NMR Signals: The spectrum should display distinct signals for the aromatic protons and the methoxy group. The proton on the nitrogen (in the 4-one tautomer) and the hydroxyl proton (in the 4-ol tautomer) will likely be broad and their chemical shift concentration-dependent.

Expected ¹³C NMR Signals: Aromatic carbons typically appear between 110-160 ppm. The carbonyl carbon of the 4-one tautomer is expected to be significantly downfield (>160 ppm). The methoxy carbon signal is characteristic and typically appears around 55-60 ppm.[12]

| Data Type | Predicted Key Signals (ppm) | Structural Assignment Rationale |

| ¹H NMR | ~8.5-8.7 (d) | H at C2 (adjacent to N1 and C=O) |

| ~8.2-8.4 (d) | H at C8 (adjacent to N1) | |

| ~7.3-7.5 (dd) | H at C7 | |

| ~7.0-7.2 (s) | H at C5 | |

| ~3.9-4.1 (s, 3H) | -OCH₃ protons | |

| >11.0 (br s, 1H) | N-H or O-H proton (exchangeable) | |

| ¹³C NMR | >170 | C4 (carbonyl in keto form) |

| ~155-165 | C6 (attached to -OCH₃) | |

| ~140-150 | Quaternary carbons (C4a, C8a) | |

| ~110-135 | Aromatic CH carbons (C2, C3, C7, C8) | |

| ~95-105 | C5 | |

| ~56 | -OCH₃ carbon |

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) is suitable for this polar, heterocyclic compound.

-

Expected Molecular Ion: The primary observation in the full scan mass spectrum should be the protonated molecule [M+H]⁺.

-

[M+H]⁺ Calculated: C₉H₉N₂O₂⁺ = 177.0659

-

-

Key Fragmentation Patterns: Tandem MS (MS/MS) on the parent ion (m/z 177) would be used for structural confirmation. Common fragmentation pathways for such scaffolds involve the loss of small, stable molecules.[13]

-

Loss of CO (28 Da): A common fragmentation for quinolones and naphthyridinones, leading to a fragment at m/z ~149.

-

Loss of CH₃ radical (15 Da): Cleavage of the methoxy group, resulting in a fragment at m/z ~162.

-

Loss of CH₂O (30 Da): Loss of formaldehyde from the methoxy group, giving a fragment at m/z ~147.

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by features characteristic of the 4-one tautomer.

-

~3200-2800 cm⁻¹ (broad): N-H stretching of the amide.

-

~1650-1680 cm⁻¹ (strong): C=O stretching of the cyclic amide (key diagnostic peak).

-

~1550-1620 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings.

-

~1250 cm⁻¹: C-O stretching of the aryl ether (methoxy group).

Part 5: Review of Biological Potential and Rationale for Investigation

While 6-Methoxy-1,5-naphthyridin-4-ol has not been biologically evaluated, a compelling case for its investigation can be built upon the well-documented activities of its structural analogues. The 1,5-naphthyridine core is a known pharmacophore for anticancer and anti-infective agents.[2][14]

Rationale 1: Anticancer Activity

Many substituted naphthyridines exert potent cytotoxic effects against a range of human cancer cell lines, including prostate, leukemia, and cervical cancer.[1][2]

-

Mechanism of Action: A primary mechanism for related compounds is the inhibition of DNA Topoisomerase II, an essential enzyme for DNA replication in rapidly dividing cancer cells.[2] The planar, heterocyclic system of the naphthyridine core is ideal for intercalating into DNA, disrupting the enzyme-DNA complex.

-

Role of Methoxy Group: The presence of a methoxy group can enhance biological activity. For example, 10-methoxycanthin-6-one, which also contains a methoxy-substituted 1,5-naphthyridine core, showed impressive activity against DU145 prostate cancer cells with an IC₅₀ of 1.58 µg/mL.[1][3] Methoxy groups can modulate solubility, membrane permeability, and metabolic stability, and can also form specific hydrogen bonds within a target's active site.

Caption: Rationale for investigating the biological activity.

Rationale 2: Anti-inflammatory and Anti-infective Properties

-

Anti-inflammatory: Related 1,5-naphthyridine alkaloids have been shown to reduce the production of pro-inflammatory mediators like NO, IL-6, and TNF-α in macrophage cell lines.[1] This suggests potential applications in inflammatory disorders.

-

Anti-parasitic: Substituted 1,5-naphthyridines have demonstrated excellent activity against Leishmania infantum, with some derivatives showing potency comparable to the standard drug amphotericin B but with a much higher selectivity index, suggesting lower host toxicity.[14]

Part 6: Conclusion and Future Perspectives

6-Methoxy-1,5-naphthyridin-4-ol represents a scientifically intriguing yet underexplored molecule. Its synthesis is readily achievable through established chemical methods like the Gould-Jacobs reaction. The true value of this compound lies in its potential, inferred from a wealth of data on its structural relatives, as a core scaffold for the development of new therapeutic agents, particularly in oncology.

Future work should focus on the execution of the proposed synthesis, rigorous analytical confirmation as per the protocols outlined herein, and subsequent screening in relevant biological assays. Initial screening should prioritize cytotoxicity assays against a panel of cancer cell lines (e.g., NCI-60) and anti-inflammatory assays to validate the hypotheses presented in this guide.

Part 7: References

-

Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available from: [Link]

-

Błaszczyk, E., Szymański, P., Mikiciuk-Olasik, E., & Węglińska, L. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. Available from: [Link]

-

Chen, Y. L., Chen, I. L., & Tzeng, C. C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5345-5352. Available from: [Link]

-

Gould–Jacobs reaction. (2023, November 29). In Wikipedia. Retrieved from [Link]

-

Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available from: [Link]

-

Jella, K. S., et al. (2025). Synthesis, Biological Evaluation, and Molecular Docking Studies of[7][15]-Naphthyridine Derivatives as Potential Anticancer. Polycyclic Aromatic Compounds. Available from: [Link]

-

Process for producing 2,3-diamino-6-methoxypyridine. (2003). Google Patents. Retrieved from

-

Błaszczyk, E., Szymański, P., Mikiciuk-Olasik, E., & Węglińska, L. (2021). Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar. Available from: [Link]

-

Stanovnik, B., & Svete, J. (2004). Malonates in Cyclocondensation Reactions. ARKIVOC, 2004(5), 1-25. Available from: [Link]

-

Synthesis of 2a-h from 1a-h using diethyl malonate. (n.d.). ResearchGate. Retrieved from [Link]

-

Kamal, A., et al. (2015). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 916-925. Available from: [Link]

-

Aseguinolaza, L., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 155, 355-365. Available from: [Link]

-

Fragmentation products formed on mass-selection and dissociation of (A)... (n.d.). ResearchGate. Retrieved from [Link]

-

de la Cuesta, E., et al. (2011). Molecular Recognition Studies on Naphthyridine Derivatives. Molecules, 16(12), 10071-10082. Available from: [Link]

-

Bhat, S. A., & Ahmad, S. (2016). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. Journal of Theoretical and Computational Chemistry, 15(05), 1650041. Available from: [Link]

-

Bhat, S. A., & Ahmad, S. (2016). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. ResearchGate. Available from: [Link]

-

Development of methodologies for synthesis of 4-hydroxy-[7][16]naphthyridine-3-carbonitriles. (2023). Materials Today: Proceedings. Available from: [Link]

-

Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013). International Journal of Molecular Sciences, 14(3), 5978-5999. Available from: [Link]

-

Gloc, M., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 29(11), 2542. Available from: [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

Proposed fragmentation routes of the protonated molecules and product ions of compounds 1-4 by LC-ESI-QTOF-MS. (n.d.). ResearchGate. Retrieved from [Link]

-

6-methoxy-1,5-naphthyridin-4(1H)-one. (n.d.). Appretech Scientific Limited. Retrieved from [Link]

-

Mohammed, S., & Maher, K. A. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. Available from: [Link]

-

Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. (2009). The Royal Society of Chemistry. Retrieved from [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

-

Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. Available from: [Link]

-

diethyl methylenemalonate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

6-METHOXY-3-PYRIDINYLAMINE. (n.d.). Gsrs. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 687-696. Available from: [Link]

-

Fragmentation (mass spectrometry). (2024, January 3). In Wikipedia. Retrieved from [Link]

-

Mass Spectrometry Fragmentation Part 1. (2015, February 19). YouTube. Retrieved from [Link]

-

1,5-Naphthyridin-4-ol. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. appretech.com [appretech.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CAS 87-13-8: Diethyl (ethoxymethylene)malonate [cymitquimica.com]

- 12. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. 2-Amino-6-methoxy-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

The Synthesis of the 1,5-Naphthyridine Scaffold: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,5-naphthyridine core is a privileged heterocyclic scaffold deeply embedded in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies to construct this valuable scaffold. Moving beyond a simple recitation of methods, this guide delves into the mechanistic underpinnings of classical and contemporary synthetic routes, offering field-proven insights into the causality behind experimental choices. Detailed, step-by-step protocols for key reactions, comparative data tables, and visualizations of reaction mechanisms and workflows are presented to create a self-validating and authoritative resource for the synthesis of 1,5-naphthyridine derivatives.

Introduction: The Enduring Significance of the 1,5-Naphthyridine Core

The unique arrangement of two fused pyridine rings in the 1,5-naphthyridine scaffold imparts a distinct electronic and steric profile, rendering it an exceptional pharmacophore.[2] Its rigid, planar structure provides a defined orientation for substituent groups to interact with biological targets, while the nitrogen atoms can participate in hydrogen bonding and metal coordination.[3][4] This has led to the discovery of 1,5-naphthyridine-containing molecules with a wide array of biological activities, including their use as kinase inhibitors and antimalarial agents. The synthetic accessibility of this scaffold, coupled with the diverse biological activities of its derivatives, makes it an attractive and enduring core for medicinal chemistry campaigns.[1]

This guide will explore the foundational synthetic methodologies, from time-honored named reactions to modern catalytic approaches, providing the reader with a robust toolkit for the synthesis of 1,5-naphthyridine-based compounds.

Classical Approaches to the 1,5-Naphthyridine Core

The construction of the 1,5-naphthyridine scaffold has historically relied on several robust and versatile cyclization reactions. These methods, while established for decades, continue to be relevant due to their reliability and the accessibility of starting materials.

The Skraup Synthesis: A Classic Route Under Harsh Conditions

The Skraup synthesis is a venerable method for the formation of quinolines that has been effectively adapted for 1,5-naphthyridines. The reaction involves the treatment of a 3-aminopyridine with glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent. The key to this reaction is the in-situ dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1]

Mechanism and Rationale: The reaction proceeds through a series of well-defined steps. The strong acid serves not only to catalyze the dehydration of glycerol but also to protonate the aminopyridine, which can influence the regioselectivity of the subsequent steps. The aminopyridine undergoes a Michael addition to the in-situ generated acrolein. This is followed by an acid-catalyzed cyclization and subsequent dehydration to form a dihydronaphthyridine intermediate. The final step is the crucial oxidation of this intermediate to the aromatic 1,5-naphthyridine ring system.[1] The choice of oxidizing agent is critical for the success of the reaction, with m-nitrobenzenesulfonic acid being a common and effective option.[1][2]

Visualizing the Skraup Synthesis:

Caption: Reaction pathway for the Skraup synthesis of 1,5-naphthyridine.

Detailed Experimental Protocol: Synthesis of 1,5-Naphthyridine from 3-Aminopyridine [1]

Materials:

-

3-Aminopyridine

-

Glycerol

-

Concentrated Sulfuric Acid

-

m-Nitrobenzenesulfonic acid sodium salt (m-NO₂PhSO₃Na)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 3-aminopyridine while cooling in an ice bath.

-

To this mixture, add glycerol followed by the oxidizing agent, m-nitrobenzenesulfonic acid sodium salt.

-

Heat the mixture gently at first. The reaction is exothermic and will begin to reflux without external heating.

-

Once the initial vigorous reaction subsides, heat the mixture to 140-150°C and maintain this temperature for 4-5 hours.

-

Allow the reaction mixture to cool to room temperature and then pour it onto crushed ice.

-

Neutralize the acidic solution carefully with a concentrated sodium hydroxide solution until it is strongly alkaline.

-

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform or diethyl ether).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or recrystallization.

Data Summary: Skraup Synthesis of Substituted 1,5-Naphthyridines

| Starting Material (3-Aminopyridine Derivative) | Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Aminopyridine | m-NO₂PhSO₃Na | 140-150 | 4-5 | Moderate | [1] |

| 3-Amino-4-methylpyridine | Acetaldehyde/H⁺ | Reflux | - | - | [2] |

| 6-Methoxy-3-aminopyridine | Acetaldehyde/H⁺ | Reflux | - | - | [2] |

The Gould-Jacobs Reaction: A Versatile Route to 4-Hydroxy-1,5-Naphthyridines

The Gould-Jacobs reaction is a highly effective method for constructing the 4-hydroxy-1,5-naphthyridine scaffold, which serves as a key intermediate for further functionalization.[5] This reaction typically involves the condensation of a 3-aminopyridine with a malonic ester derivative, such as diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.[2][5]

Mechanism and Rationale: The reaction initiates with a nucleophilic attack of the amino group of the 3-aminopyridine on the electrophilic carbon of DEEM, leading to the elimination of ethanol and the formation of a vinylogous amide intermediate.[5] The subsequent high-temperature cyclization is a 6-electron electrocyclization, forming the dihydronaphthyridine ring system. This intermediate then tautomerizes to the more stable 4-hydroxy-1,5-naphthyridine product.[5] The high temperatures required for the cyclization step are a key consideration, often necessitating the use of high-boiling solvents like diphenyl ether.

Visualizing the Gould-Jacobs Reaction:

Caption: Mechanism of the Gould-Jacobs reaction for 1,5-naphthyridine synthesis.

Detailed Experimental Protocol: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate [2]

Materials:

-

3-Aminopyridine

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether

Procedure:

-

A mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate is heated. This initial condensation step forms the corresponding anilinomethylenemalonate intermediate.

-

The intermediate from the previous step is added to high-boiling diphenyl ether and heated to approximately 250 °C. This thermal cyclization results in the formation of ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.

-

The reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The product can be further purified by recrystallization.

Data Summary: Gould-Jacobs Reaction Variants

| 3-Aminopyridine Derivative | Malonic Ester Derivative | Cyclization Condition | Product | Yield (%) | Reference |

| 3-Aminopyridine | Diethyl methylenemalonate | Thermal | 4-Hydroxy-1,5-naphthyridine | Good | [2] |

| 3-Aminopyridine | Diethyl ethoxymethylenemalonate | 150 °C | 4-Hydroxy-1,5-naphthyridine | Good | [2] |

| Substituted 3-aminopyridines | Meldrum's acid/Triethylorthoformate | Dowtherm A, 250 °C | Substituted 4-hydroxy-1,5-naphthyridines | Good | [2] |

The Friedländer Synthesis: Condensation and Cyclodehydration

The Friedländer synthesis is another powerful tool for the construction of quinolines and, by extension, 1,5-naphthyridines. This acid- or base-catalyzed reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration.[6][7] For the synthesis of 1,5-naphthyridines, a 3-aminopyridine derivative bearing a carbonyl group at the 2- or 4-position is typically employed.[6]

Mechanism and Rationale: The reaction mechanism generally begins with an aldol-type condensation between the enolate of the active methylene compound and the carbonyl group of the aminopyridine derivative.[8] This is followed by an intramolecular cyclization through the attack of the amino group on the newly formed carbonyl or a related electrophilic center. The final step is a dehydration to yield the aromatic 1,5-naphthyridine ring. The choice of catalyst (acid or base) can significantly influence the reaction rate and outcome, depending on the nature of the substrates.

Visualizing the Friedländer Synthesis:

Caption: General mechanism of the Friedländer synthesis for 1,5-naphthyridines.

Modern Synthetic Methodologies

While classical methods remain valuable, modern synthetic chemistry has introduced more sophisticated and often milder approaches to the 1,5-naphthyridine scaffold, including transition-metal-catalyzed cross-coupling reactions and microwave-assisted synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig aminations, have revolutionized the synthesis of complex aromatic systems, including 1,5-naphthyridines.[2][9] These methods offer a high degree of control over the introduction of substituents and often proceed under milder conditions than classical approaches. A common strategy involves the coupling of a functionalized pyridine with another precursor, followed by a cyclization step to form the second ring.

Mechanism and Rationale: The catalytic cycle of a typical palladium-catalyzed cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10] In the context of 1,5-naphthyridine synthesis, a pre-functionalized pyridine (e.g., a halopyridine) undergoes oxidative addition to a Pd(0) catalyst. This is followed by transmetalation with an organometallic reagent (e.g., a boronic acid in the Suzuki reaction) or an amine in the Buchwald-Hartwig reaction. The final reductive elimination step forms the new C-C or C-N bond and regenerates the Pd(0) catalyst.[10] The choice of ligands on the palladium catalyst is crucial for the efficiency and selectivity of these reactions.

Visualizing the Suzuki Cross-Coupling for 1,5-Naphthyridine Synthesis:

Caption: Catalytic cycle of a palladium-catalyzed Suzuki cross-coupling followed by cyclization to form a 1,5-naphthyridine.

Data Summary: Palladium-Catalyzed Synthesis of 1,5-Naphthyridines

| Coupling Partners | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 2-Iodo-1,5-naphthyridine + Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 2-Aryl-1,5-naphthyridine | High | [9] |

| 2-Chloro-1,5-naphthyridine + Amine | Pd₂(dba)₃/XantPhos | Cs₂CO₃ | Toluene | 2-Amino-1,5-naphthyridine | Good | [2] |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating. This technology has been successfully applied to several of the classical and modern methods for synthesizing 1,5-naphthyridines.[2]

Rationale and Advantages: The primary advantage of microwave heating is the rapid and uniform heating of the reaction mixture, which can overcome activation energy barriers more efficiently than conventional heating methods. This often translates to significantly shorter reaction times, sometimes reducing hours of reflux to mere minutes. Furthermore, the localized heating can minimize the formation of side products, leading to improved yields and easier purification.

Experimental Workflow for Microwave-Assisted Synthesis:

Caption: General experimental workflow for microwave-assisted 1,5-naphthyridine synthesis.

Data Summary: Microwave-Assisted 1,5-Naphthyridine Synthesis

| Reaction Type | Reactants | Conditions | Time | Yield (%) | Reference |

| Friedländer Synthesis | 2-Aminonicotinaldehyde + Active Methylene Compound | DABCO, Solvent-free, 600W | 2-5 min | 74-86 | [11] |

| Nucleophilic Substitution | Chlorinated 1,5-naphthyridine + Amine | - | - | - | [2] |

Conclusion and Future Perspectives

The synthesis of the 1,5-naphthyridine scaffold remains a vibrant and evolving area of research. While classical methods like the Skraup, Gould-Jacobs, and Friedländer reactions provide robust and reliable access to this important heterocyclic core, modern methodologies such as palladium-catalyzed cross-coupling and microwave-assisted synthesis offer milder conditions, greater functional group tolerance, and enhanced efficiency.

The choice of synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. For drug discovery and development professionals, a thorough understanding of these diverse synthetic routes is paramount for the successful design and execution of medicinal chemistry programs targeting novel 1,5-naphthyridine-based therapeutics. Future innovations in this field will likely focus on the development of even more efficient and sustainable synthetic methods, including flow chemistry and novel catalytic systems, to further expand the accessible chemical space around this privileged scaffold.

References

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Semantic Scholar. Available at: [Link]

-

Fuertes, M. et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available at: [Link]

-

Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. Available at: [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available at: [Link]

-

Fused 1,5-naphthyridines. Encyclopedia.pub. Available at: [Link]

-

Microwave assisted synthesis of 1,3,4- oxadiazolyl 1, 8-naphthyridines under solvent-free conditions using solid. Indian Journal of Chemistry. Available at: [Link]

-

Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. Available at: [Link]

-

Naphthyridine Based Molecular Switches. DiVA portal. Available at: [Link]

-

Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Bentham Science Publisher. Available at: [Link]

-

Gould-Jacobs reaction for the preparation of 1,5-naphthyridine derivatives. ResearchGate. Available at: [Link]

-

Modified Gould-Jacobs reaction for the preparation of 1,5-naphthyridinecarbonitriles. ResearchGate. Available at: [Link]

-

Gould–Jacobs reaction. Wikipedia. Available at: [Link]

-

A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. ResearchGate. Available at: [Link]

-

(PDF) Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry. ResearchGate. Available at: [Link]

-

Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

-

C. The Synthetic & Mechanistic Organic Chemistry of Palladium. Wipf Group. Available at: [Link]

-

CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Kakatiya University. Available at: [Link]

-

MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Friedlaender Synthesis [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. nobelprize.org [nobelprize.org]

- 11. tsijournals.com [tsijournals.com]

The Gould-Jacobs Reaction: A Comprehensive Technical Guide to the Synthesis of 1,5-Naphthyridin-4-ols

Foreword: The Strategic Importance of the 1,5-Naphthyridine Core

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif of considerable interest in medicinal chemistry and drug development. Its derivatives are integral to a wide array of pharmacologically active agents, demonstrating antimicrobial, anticancer, and anti-inflammatory properties.[1] The rigid, planar structure and the presence of nitrogen atoms capable of hydrogen bonding contribute to its ability to effectively interact with biological targets. The Gould-Jacobs reaction represents a classic and robust strategy for the construction of the 4-hydroxy-1,5-naphthyridine (or its tautomeric 4-oxo form), a key intermediate for the elaboration of more complex, biologically active molecules.[1] This guide provides an in-depth technical overview of the Gould-Jacobs reaction for the synthesis of 1,5-naphthyridin-4-ols, intended for researchers, scientists, and professionals in the field of drug development.

The Gould-Jacobs Reaction: Mechanism and Strategic Considerations

The Gould-Jacobs reaction is a powerful tool for the synthesis of 4-hydroxyquinolines and their heteroaromatic analogs, such as the 1,5-naphthyridin-4-ols. The reaction proceeds in a two-stage sequence: an initial condensation reaction followed by a high-temperature intramolecular cyclization.[1]

Stage 1: Condensation of a 3-Aminopyridine with a Malonic Ester Derivative

The synthesis commences with the nucleophilic attack of a 3-aminopyridine derivative on an electrophilic malonic ester, most commonly diethyl ethoxymethylenemalonate (DEEM).[1] This step involves the formation of a vinylogous amide intermediate through the elimination of ethanol.

The choice of the 3-aminopyridine derivative allows for the introduction of substituents onto the resulting naphthyridine ring. For instance, the use of 3-amino-5-methylpyridine will ultimately yield a 7-methyl-1,5-naphthyridin-4-ol. The reaction is typically performed by heating the reactants, often without a solvent or in a high-boiling solvent.

Stage 2: Thermal Intramolecular Cyclization

The second and most critical step is the high-temperature intramolecular cyclization of the vinylogous amide intermediate. This proceeds via a 6-electron electrocyclization, a type of pericyclic reaction, to form the dihydronaphthyridine ring system.[1] This intermediate then tautomerizes to the more thermodynamically stable aromatic 4-hydroxy-1,5-naphthyridine product.

This cyclization step requires significant thermal energy, typically in the range of 250-300 °C.[2] This high temperature is necessary to overcome the activation energy barrier for the electrocyclization. The choice of heating method and solvent is therefore a critical parameter in the successful execution of the Gould-Jacobs reaction.

Methodologies for the Synthesis of 1,5-Naphthyridin-4-ols

Two primary methodologies are employed for the Gould-Jacobs synthesis of 1,5-naphthyridin-4-ols: classical thermal synthesis in a high-boiling solvent and modern microwave-assisted synthesis. The choice between these methods will depend on the available equipment, scale of the reaction, and desired reaction time.

Classical Thermal Synthesis: A Robust and Scalable Approach

The classical approach utilizes a high-boiling, inert solvent to achieve the high temperatures required for the cyclization. Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is a commonly used solvent due to its high boiling point (257 °C) and thermal stability.

Rationale for Experimental Choices:

-

High-Boiling Solvent: The use of a solvent like Dowtherm A is crucial for reaching the high temperatures necessary for the 6-electron electrocyclization to occur efficiently and within a reasonable timeframe.

-

Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions at the high temperatures employed, potentially improving the yield and purity of the product.

Detailed Experimental Protocol: Synthesis of 7-Methyl-1,5-naphthyridin-4-ol

Step 1: Condensation

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-amino-5-methylpyridine (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).

-

Heat the mixture with stirring at 120-130 °C for 2 hours.

-

During this time, ethanol, a byproduct of the condensation, will distill from the reaction mixture.

-

After 2 hours, allow the reaction mixture to cool to room temperature. The resulting crude diethyl 2-(((5-methylpyridin-3-yl)amino)methylene)malonate can be used directly in the next step without further purification.

Step 2: Thermal Cyclization

-

To the flask containing the crude intermediate, add Dowtherm A (5-10 mL per gram of the initial 3-amino-5-methylpyridine).

-

Heat the mixture to a vigorous reflux (approximately 250 °C) with stirring for 30-60 minutes.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to below 100 °C.

-

Carefully add hexane or petroleum ether to the cooled mixture to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with hexane to remove residual Dowtherm A.

Purification and Characterization:

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of dimethylformamide (DMF) and water.

-

Characterization (Expected for 7-Methyl-1,5-naphthyridin-4-ol):

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (DMSO-d₆): δ (ppm) ~8.8 (s, 1H), ~8.4 (d, 1H), ~7.9 (d, 1H), ~6.2 (s, 1H), ~2.5 (s, 3H).

-

¹³C NMR (DMSO-d₆): δ (ppm) ~178, ~148, ~145, ~142, ~135, ~125, ~118, ~110, ~18.

-

Mass Spectrometry (ESI+): m/z = 161.07 [M+H]⁺.

-

Microwave-Assisted Synthesis: A Rapid and Efficient Alternative

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[3] In the context of the Gould-Jacobs reaction, microwave heating can efficiently supply the energy required for the cyclization step, often without the need for a high-boiling solvent.

Rationale for Experimental Choices:

-

Microwave Heating: Microwave energy directly interacts with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can significantly accelerate the rate of the cyclization reaction compared to conventional heating.

-

Solvent-Free or High-Boiling Solvents: Microwave-assisted Gould-Jacobs reactions can often be performed neat (solvent-free) or in a small amount of a high-boiling polar solvent like DMF or N-methyl-2-pyrrolidone (NMP) to aid in heat absorption and dissipation.

Detailed Experimental Protocol: Microwave-Assisted Synthesis of 1,5-Naphthyridin-4-ol

-

In a microwave-safe reaction vessel equipped with a magnetic stirrer, combine 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.2 eq).

-

Seal the vessel and place it in a microwave reactor.

-

Heat the mixture to 250 °C and hold at this temperature for 10-20 minutes.

-

Monitor the pressure in the vessel, ensuring it remains within the safe operating limits of the instrument.

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Add a suitable solvent such as acetonitrile or ethanol to the crude product and sonicate to break up any solids.

-

Collect the solid product by vacuum filtration and wash with cold acetonitrile.

Purification and Characterization:

-

Purification: The product can be purified by recrystallization from an appropriate solvent.

-

Characterization (Expected for 1,5-Naphthyridin-4-ol):

-

Appearance: A solid.

-

Molecular Formula: C₈H₆N₂O

-

Molecular Weight: 146.15 g/mol [4]

-

Comparative Analysis of Methodologies

The choice between classical thermal and microwave-assisted synthesis depends on several factors. The following table provides a comparative overview to aid in method selection.

| Parameter | Classical Thermal Synthesis | Microwave-Assisted Synthesis |

| Reaction Time | Hours | Minutes |

| Typical Yields | Moderate to Good | Good to Excellent |

| Scalability | Readily scalable to larger quantities | Typically limited to smaller scale |

| Equipment | Standard laboratory glassware | Dedicated microwave reactor |

| Solvent Usage | Requires high-boiling solvents (e.g., Dowtherm A) | Can often be performed solvent-free or with minimal solvent |

| Energy Efficiency | Less efficient due to heating of the entire apparatus | More energy-efficient due to direct heating of the reaction mixture |

Visualizing the Gould-Jacobs Reaction

Reaction Mechanism

Caption: Figure 1: Mechanism of the Gould-Jacobs Reaction.

Experimental Workflow

Caption: Figure 2: General Experimental Workflow.

Conclusion and Future Perspectives

The Gould-Jacobs reaction remains a highly relevant and valuable tool for the synthesis of 1,5-naphthyridin-4-ols. Its operational simplicity and the ready availability of starting materials make it an attractive method for accessing this important heterocyclic core. While the classical thermal method is robust and scalable, the advent of microwave-assisted synthesis offers a rapid and efficient alternative, particularly for library synthesis and methods development in a drug discovery setting. Future advancements in this area may focus on the development of catalytic or lower-temperature cyclization conditions to further improve the sustainability and scope of this important transformation.

References

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage Application Note AN056. Retrieved from [Link]

- Khan, M., et al. (2013). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 25(9), 4935-4938.

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

- Muscia, G. C., et al. (2018).

-

ResearchGate. (2016). I am not getting black ppt while cyclyzation of diethyl 2-((pyridin-2-ylamino)methylene)malonate with Ph-O-Ph please help how can i get the same?? Retrieved from [Link]

- Shah, R., et al. (2018). Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. Asian Journal of Applied Chemistry Research, 1(1), 1-9.

-

City University of New York. (n.d.). Purification by Recrystallization. Retrieved from [Link]

- Dave, C. G., & Shah, R. D. (1999). The Gould—Jacob Type of Reaction for the Synthesis of Novel Pyrimidopyrrolopyrimidines: A Comparison of Classical Heating vs.

- Heleyova, K., et al. (1995). Gould–Jacobs Reaction of 5- and 6-Amino-2-substituted Benzoxazoles. I. Reaction with Diethyl Ethoxymethylenemalonate.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 224584, 1,5-Naphthyridin-4-ol. Retrieved from [Link]

Sources

spectroscopic data of 6-Methoxy-1,5-naphthyridin-4-ol

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Methoxy-1,5-naphthyridin-4-ol

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Methoxy-1,5-naphthyridin-4-ol (CAS No: 23443-25-6).[1][2][3][4] This molecule is a member of the naphthyridine class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[5] A critical aspect of the chemistry of this molecule is its existence in a tautomeric equilibrium between the -ol and -one forms. The predominant tautomer is the 6-methoxy-1H-1,5-naphthyridin-4-one form, which will be the basis for the interpretation of the spectroscopic data presented in this guide.[1][2]

This guide is intended for researchers, scientists, and drug development professionals who are working with or synthesizing this compound and require a detailed understanding of its spectroscopic properties for structural confirmation and purity assessment. The data and interpretations provided herein are based on established principles of spectroscopy and are supported by data from analogous structures.

Molecular Structure and Tautomerism

The structure of 6-Methoxy-1,5-naphthyridin-4-ol and its tautomeric form, 6-methoxy-1H-1,5-naphthyridin-4-one, are depicted below. The numbering of the atoms for the purpose of NMR spectral assignment is also shown.

Caption: Tautomeric forms of 6-Methoxy-1,5-naphthyridin-4-ol.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.

Expected Data:

| Parameter | Value |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Exact Mass | 176.0586 u |

| Predicted [M+H]⁺ | 177.0664 |

Interpretation:

In a high-resolution mass spectrum (HRMS), the most informative data point would be the exact mass of the molecular ion. For 6-Methoxy-1,5-naphthyridin-4-ol, the expected exact mass is 176.0586 atomic mass units (u). This value is calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. In a typical soft ionization technique like electrospray ionization (ESI), the compound would likely be observed as the protonated molecule, [M+H]⁺, at m/z 177.0664.

Fragmentation Pattern:

While detailed fragmentation is dependent on the ionization method, some likely fragmentation pathways for the [M+H]⁺ ion could include the loss of the methoxy group as a methyl radical (•CH₃) or as formaldehyde (CH₂O), and cleavage of the naphthyridine ring system.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For 6-methoxy-1H-1,5-naphthyridin-4-one, the IR spectrum is expected to show characteristic peaks for the N-H, C=O, and aromatic C=C/C=N bonds.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3200-3000 | N-H stretch | Broad peak, indicative of the amide-like N-H group. |

| 3000-2850 | C-H stretch | Aromatic and aliphatic C-H stretching. |

| 1680-1650 | C=O stretch | Strong absorption, characteristic of a pyridone/naphthyridinone carbonyl. |

| 1620-1550 | C=C/C=N stretch | Multiple sharp peaks from the aromatic rings. |

| 1250-1200 | C-O-C stretch | Asymmetric stretch of the methoxy group. |

| 1050-1000 | C-O-C stretch | Symmetric stretch of the methoxy group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The following are predicted ¹H and ¹³C NMR data for 6-methoxy-1H-1,5-naphthyridin-4-one.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show 9 distinct signals, corresponding to the 9 carbon atoms in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Atom Number | Predicted Chemical Shift (ppm) | Rationale |

| C4 | ~175 | Carbonyl carbon, significantly deshielded. |

| C6 | ~160 | Aromatic carbon attached to the electron-donating methoxy group. |

| C8a | ~145 | Aromatic carbon at the ring junction, adjacent to a nitrogen. |

| C4a | ~140 | Aromatic carbon at the ring junction. |

| C2 | ~135 | Aromatic carbon adjacent to a nitrogen. |

| C7 | ~120 | Aromatic carbon. |

| C3 | ~115 | Aromatic carbon. |

| C8 | ~100 | Aromatic carbon ortho to the methoxy group. |

| -OCH₃ | ~56 | Methoxy carbon. |

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environment, and their connectivity.

Predicted ¹H NMR Data (in DMSO-d₆):

| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| N1-H | ~11-12 | br s | 1H | Amide proton, exchangeable with D₂O. |

| H2 | ~8.0 | d | 1H | Deshielded proton adjacent to N1. |

| H8 | ~7.8 | d | 1H | Proton on the methoxy-substituted ring. |

| H7 | ~7.2 | d | 1H | Proton on the methoxy-substituted ring, coupled to H8. |

| H3 | ~6.5 | d | 1H | Shielded proton adjacent to the carbonyl group. |

| -OCH₃ | ~3.9 | s | 3H | Methoxy protons. |

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for a solid organic compound like 6-Methoxy-1,5-naphthyridin-4-ol.

Sample Preparation and NMR Acquisition

Caption: Workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy Protocol